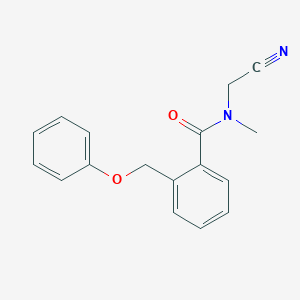![molecular formula C21H14N4O3S B2641679 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1706381-58-9](/img/structure/B2641679.png)
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound incorporating furan, oxadiazole, and benzothiazole moieties
Mécanisme D'action
Target of action
They have been employed as medicines in a number of distinct disease areas .
Mode of action
Many compounds with these moieties interact with biological targets through various mechanisms, often involving interactions with proteins or enzymes that lead to changes in cellular processes .
Biochemical pathways
Without specific information on this compound, it’s challenging to identify the exact biochemical pathways it affects. Furan, oxadiazole, and thiazole derivatives have been found to interact with a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and antitumor activities .
Result of action
Furan, oxadiazole, and thiazole derivatives have been reported to have various effects at the molecular and cellular levels, often related to their antimicrobial, anti-inflammatory, and antitumor activities .
Analyse Biochimique
Biochemical Properties
Compounds containing similar functional groups have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Based on the known activities of similar compounds, it can be hypothesized that this compound may influence cell function through its interactions with various cellular pathways . For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given the complexity of the molecule, it is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step reactions starting with the functionalization of benzothiazole. Key steps include the formation of oxadiazole and furan rings, usually via cyclization reactions. Standard reagents like hydrazides, aldehydes, and acids under specific conditions (e.g., reflux, catalysis) are commonly employed.
Industrial Production Methods: While not widely produced industrially yet, scalable methods would likely involve optimization of the laboratory conditions mentioned above, with a focus on maximizing yield and purity through careful control of reaction parameters and purification techniques.
Types of Reactions:
Oxidation: It may undergo oxidation at various functional groups, especially at the furan ring.
Reduction: Possible reduction of oxadiazole or carbonyl groups under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens for electrophilic substitution; alkylating agents for nucleophilic substitution.
Major Products Formed: Depending on the reaction, products may include hydroxylated, reduced, or alkylated derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of complex molecules for organic synthesis research.
Biology: Potential as a bioactive compound in drug discovery, particularly for targeting specific enzymes or receptors due to its diverse functional groups.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties. Mechanistic studies suggest it may interfere with key biological pathways.
Industry: Can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes, owing to its electronic properties.
Comparaison Avec Des Composés Similaires
Benzothiazole Derivatives: Known for anticancer and antimicrobial properties.
Oxadiazole Compounds: Studied for their versatility in pharmaceuticals and materials science.
Furan-based Molecules: Often used in organic synthesis and material applications due to their aromatic stability and reactivity.
Conclusion:
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a compound with multifaceted applications in scientific research. Its unique combination of chemical properties allows for diverse reactivity and bioactivity, making it a valuable subject of study in both academia and industry.
Propriétés
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S/c26-21(14-7-8-16-18(10-14)29-12-22-16)23-15-5-2-1-4-13(15)11-19-24-20(25-28-19)17-6-3-9-27-17/h1-10,12H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRAQCKVEBGMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
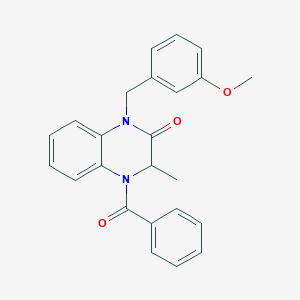
![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)
![rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B2641600.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)
![3,4-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2641602.png)
![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)
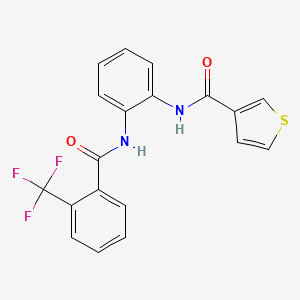
![4,5-dimethyl 1-{[(4-bromo-2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2641610.png)
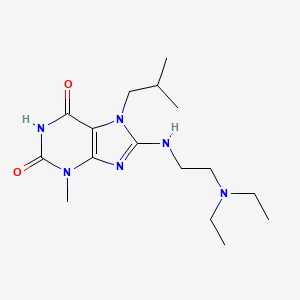
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2641612.png)

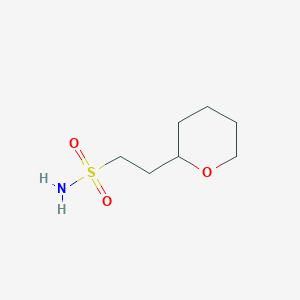
![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)
